molecular formula C7H3ClFKO2 B12312938 Potassium 2-chloro-4-fluorobenzoate

Potassium 2-chloro-4-fluorobenzoate

Cat. No.: B12312938
M. Wt: 212.65 g/mol
InChI Key: DMUGFBLRCCKJIZ-UHFFFAOYSA-M
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Description

Potassium 2-chloro-4-fluorobenzoate (CAS 1803608-01-6) is a carboxylate salt of 2-chloro-4-fluorobenzoic acid. With a molecular formula of C7H3ClFKO2 and a molecular weight of 212.65 g/mol, this compound is supplied as a high-purity solid for research applications . This chemical serves as a versatile and critical synthetic intermediate, or building block, in organic synthesis. Its primary research value lies in the development of active ingredients for agrochemicals and pharmaceuticals. For instance, the parent acid, 2-chloro-4-fluorobenzoic acid, is a key intermediate in the synthesis of herbicide compounds like fluazolate . In pharmaceutical research, this benzoate derivative is utilized as a precursor in multi-step synthetic routes to create more complex molecular structures . The potassium salt form may offer advantages in certain reactions, including improved solubility in various solvents compared to the free acid, which can facilitate its use in synthesis. As a benzoate derivative, its mechanism of action is not inherent but is defined by the final compound into which it is incorporated. Researchers value this compound for its halogenated structure, which allows for further functionalization and structural diversification in the design of novel molecules. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClFKO2

Molecular Weight

212.65 g/mol

IUPAC Name

potassium;2-chloro-4-fluorobenzoate

InChI

InChI=1S/C7H4ClFO2.K/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

DMUGFBLRCCKJIZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)[O-].[K+]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 Chloro 4 Fluorobenzoic Acid and Its Potassium Salt

Advanced Synthetic Routes for 2-Chloro-4-fluorobenzoic Acid

Oxidation Pathways from Halogenated Toluene (B28343) Precursors

A primary route for synthesizing 2-chloro-4-fluorobenzoic acid involves the oxidation of 2-chloro-4-fluorotoluene (B151448). sigmaaldrich.comnih.gov This transformation targets the methyl group of the toluene derivative for conversion into a carboxylic acid functional group.

Historically, the oxidation of substituted toluenes has been achieved using strong oxidizing agents. One common method involves the use of dichromate salts. patsnap.comgoogle.com However, these chromium-based reagents are highly toxic and pose significant environmental pollution risks, leading to low product yields and safety concerns. patsnap.comgoogle.com Another traditional approach utilizes chromyl chloride for the oxidation of similar compounds like 2-chloro-6-fluorotoluene. wikipedia.org While effective, these methods are often hampered by harsh reaction conditions and the generation of hazardous waste. rsc.org

The general reaction scheme for the oxidation of 2-chloro-4-fluorotoluene to 2-chloro-4-fluorobenzoic acid is as follows:

CH₃C₆H₃(Cl)F + [O] → HOOCC₆H₃(Cl)F

Oxidizing AgentPrecursorProductConcerns
Dichromate2-Chloro-4-fluorotoluene2-Chloro-4-fluorobenzoic acidHigh toxicity, environmental pollution, low yield patsnap.comgoogle.com
Chromyl Chloride2-Chloro-6-fluorotoluene2-Chloro-6-fluorobenzaldehydeHarsh conditions, hazardous waste wikipedia.orgrsc.org

In response to the drawbacks of traditional oxidation methods, significant research has focused on developing greener alternatives. These approaches aim to utilize less toxic reagents, milder reaction conditions, and more sustainable catalytic systems.

One promising green method involves the use of a heterogeneous catalyst, such as Envirocat EPAC, which can facilitate the oxidation of substituted toluenes in the liquid phase at atmospheric pressure and lower temperatures. rsc.org This solvent-free process, promoted by a catalytic amount of a carboxylic acid, significantly reduces toxic waste and energy consumption compared to traditional high-temperature, high-pressure methods that use homogeneous catalysts like cobalt acetate (B1210297) in acetic acid. rsc.org

Other sustainable approaches include the use of molybdenum compounds as catalysts, which offer a less hazardous alternative to chromium reagents. beyondbenign.org Additionally, catalytic systems employing vanadium-based catalysts with hydrogen peroxide as a benign oxidant have been explored for the selective oxidation of toluene. mdpi.com These methods often operate in biphasic systems, using water as a co-solvent and avoiding chlorinated solvents to enhance the sustainability of the process. mdpi.com Research has also investigated the use of manganese oxide nanomaterials and bimetallic catalysts to improve the efficiency and selectivity of toluene oxidation under milder conditions. acs.orgnih.gov

Green Chemistry ApproachCatalyst/ReagentAdvantages
Heterogeneous CatalysisEnvirocat EPACSolvent-free, lower temperature and pressure, reduced toxic waste rsc.org
Molybdenum-based CatalysisMolybdenum compoundsAvoids carcinogenic chromium reagents beyondbenign.org
Vanadium-based CatalysisNH₄VO₃ / H₂O₂Use of a benign oxidant, avoids organic solvents mdpi.com
Nanomaterial CatalysisMnMoO₄ nanomaterialsMild and sustainable conditions acs.org

Multi-Step Synthesis from Substituted Aniline (B41778) Derivatives

An alternative synthetic pathway to 2-chloro-4-fluorobenzoic acid begins with substituted aniline derivatives. This multi-step approach involves a series of transformations, including diazotization, fluorination, and carboxylation.

A common starting material for this route is 2-chloro-4-aminobenzonitrile. patsnap.com The synthesis proceeds through a diazotization reaction to form a diazonium salt, which is then converted to 2-chloro-4-fluorobenzonitrile (B42565). patsnap.com Subsequent hydrolysis of the nitrile group under acidic or alkaline conditions yields the desired 2-chloro-4-fluorobenzoic acid or its salt. patsnap.comgoogle.com This method avoids the use of expensive noble metal catalysts and highly toxic reagents, making it suitable for large-scale industrial production. patsnap.comgoogle.com

Another variation starts with 2-chloro-4-fluoroaniline (B1295073), which undergoes a diazotization reaction followed by reaction with cuprous cyanide to produce 2-chloro-4-fluorobenzonitrile. google.com The nitrile is then hydrolyzed to the carboxylic acid. A different approach involves the Meerwein arylation reaction of 2-chloro-4-fluoroaniline with 1,1-dichloroethylene, catalyzed by anhydrous cupric chloride, to form 2-chloro-4-fluorotrichlorotoluene, which is then hydrolyzed to the final product. google.com

A more complex multi-step synthesis starting from m-chloroaniline has also been reported. google.comgoogle.com This process involves protection of the amino group, a Vilsmeier-Haack formylation reaction, oxidation to a carboxylic acid, reduction of a nitro group, and finally, a fluorination reaction to yield 2-chloro-4-fluorobenzoic acid. google.com

In multi-step syntheses involving aniline derivatives, protecting the amino group is often a critical step to prevent unwanted side reactions. libretexts.orgresearchgate.net Common protecting groups for amines include acyl groups and carbamates. libretexts.org For instance, 2-(trimethylsilyl)ethoxymethyl chloride can be used to protect the amino group of m-chloroaniline. google.comgoogle.com

Formylation, the introduction of a formyl group (-CHO), is another key transformation. The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic compounds, including aniline derivatives. google.com Alternatively, N-formylation of primary amines can be achieved using amino acids as a source of carbon monoxide in the presence of a polyaniline catalyst. researchgate.net

StrategyReagent/ReactionPurpose
Amino Protection2-(trimethylsilyl)ethoxymethyl chloridePrevents undesired reactions of the amino group google.comgoogle.com
FormylationVilsmeier-Haack reactionIntroduction of a formyl group google.com
N-FormylationAmino acids / Polyaniline catalystAlternative method for introducing a formyl group researchgate.net

The introduction of the fluorine atom is a crucial step in these syntheses. In the synthesis from 2-chloro-4-aminobenzonitrile, fluorination is achieved through a diazotization reaction followed by treatment with a fluoride (B91410) source, such as sodium tetrafluoroborate. patsnap.com In another method starting from 4-amino-2-chlorobenzoic acid, fluorination is accomplished using potassium fluoride in the presence of a catalyst. google.com Electrophilic fluorinating agents like Selectfluor can also be used for the fluorination of certain aromatic compounds. acs.org

The final step in many of these sequences is carboxylation, the introduction of a carboxylic acid group. When starting from a nitrile precursor like 2-chloro-4-fluorobenzonitrile, this is typically achieved by hydrolysis under acidic or alkaline conditions. patsnap.comgoogle.com Direct carboxylation of aromatic C-H bonds using carbon dioxide is an emerging area of research, offering a potentially more atom-economical route. acs.orgnih.gov This can be mediated by strong bases or transition metal catalysts. acs.orgnih.gov

TransformationMethodPrecursor
FluorinationDiazotization / Sodium tetrafluoroborate2-Chloro-4-aminobenzonitrile patsnap.com
FluorinationPotassium fluoride / Catalyst4-Amino-2-chlorobenzoic acid google.com
CarboxylationHydrolysis2-Chloro-4-fluorobenzonitrile patsnap.comgoogle.com
CarboxylationDirect C-H carboxylation with CO₂Aromatic C-H bond acs.orgnih.gov

Synthesis via Halogenated Benzonitrile (B105546) Intermediates

A robust and widely utilized method for the synthesis of 2-chloro-4-fluorobenzoic acid involves a multi-step process beginning with a substituted aniline and proceeding through a key halogenated benzonitrile intermediate. This pathway is favored for its efficiency and adaptability to large-scale production. patsnap.comgoogle.com The core of this process can be divided into two primary stages: the formation of the nitrile and its subsequent conversion to the carboxylic acid.

Diazotization and Nitrile Formation Reactions

The synthesis typically commences with 2-chloro-4-fluoroaniline. google.com This starting material undergoes a diazotization reaction, a fundamental transformation in aromatic chemistry. In this step, the primary aromatic amine is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at reduced temperatures (typically 0–5 °C) to form a diazonium salt. google.com

This highly reactive diazonium salt is then immediately subjected to a cyanation reaction, most frequently a Sandmeyer reaction. google.com The Sandmeyer reaction involves the copper(I) cyanide-catalyzed displacement of the diazonium group with a cyanide group, yielding the critical intermediate, 2-chloro-4-fluorobenzonitrile. google.com This transformation is a powerful method for introducing a nitrile functional group onto an aromatic ring, a group that serves as a direct precursor to a carboxylic acid. google.com

Hydrolysis and Acidification Processes

Once the 2-chloro-4-fluorobenzonitrile intermediate is obtained, the next step is the hydrolysis of the nitrile group (–CN) to a carboxylic acid group (–COOH). This conversion can be achieved under either acidic or alkaline conditions. google.com

Acid-catalyzed hydrolysis is commonly performed by heating the nitrile in the presence of a strong acid, such as concentrated sulfuric acid or hydrochloric acid. medicalnewstoday.com The nitrile is converted first to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Alternatively, alkaline hydrolysis can be employed, which involves heating the nitrile with a strong base like sodium hydroxide (B78521) or potassium hydroxide. patsnap.com This process initially yields the corresponding carboxylate salt—in the case of using potassium hydroxide, it forms potassium 2-chloro-4-fluorobenzoate directly. google.com To obtain the final free carboxylic acid, a subsequent acidification step is required. The reaction mixture is cooled and then treated with a strong acid, such as hydrochloric acid, to lower the pH and precipitate the 2-chloro-4-fluorobenzoic acid. google.com

Optimization of Reaction Yields and Scalability in Laboratory and Industrial Contexts

For any synthetic route to be viable, particularly for industrial applications, optimization of reaction yields and scalability are paramount. The synthesis of 2-chloro-4-fluorobenzoic acid via the benzonitrile intermediate has been the subject of such optimization, rendering it suitable for large-scale production. google.com

Patented industrial methods report high yields for the multi-step process. The conversion of 2-chloro-4-fluoroaniline to 2-chloro-4-fluorobenzonitrile can achieve mass yields of approximately 79-80%. google.com The subsequent hydrolysis of the nitrile to the final carboxylic acid product is also highly efficient, with reported mass yields often exceeding 90%. google.commedicalnewstoday.com The table below summarizes findings from a patented industrial process.

StepReactantsReagentsTemperature (°C)Yield (%)Purity (%)
Nitrile Formation 2-Chloro-4-fluoroaniline1. HCl, NaNO₂ 2. CuCN0-579.895.1
Hydrolysis 2-Chloro-4-fluorobenzonitrile90% H₂SO₄10093.092.8

This data is derived from examples in patent literature and demonstrates the high efficiency of the process suitable for industrial application. google.com

The process is considered robust and adaptable for large-scale manufacturing, overcoming many of the limitations of previous technologies and providing a cost-effective route to this important fine chemical intermediate. patsnap.comgoogle.com

Preparation and Transformation of this compound

While much of the focus is on the synthesis of the free acid, its corresponding potassium salt, this compound, is a relevant and useful derivative.

Methods for the Formation of the Potassium Salt

The preparation of this compound is a straightforward acid-base reaction. The most common and direct method involves the neutralization of 2-chloro-4-fluorobenzoic acid with a potassium base. wikipedia.org Typically, the acid is dissolved in a suitable solvent, and a stoichiometric amount of an aqueous solution of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is added. wikipedia.orgresearchgate.net The reaction is generally exothermic and results in the formation of the potassium salt and water (or water and carbon dioxide if carbonate is used). The salt can then be isolated by evaporation of the solvent.

As mentioned previously, the potassium salt can also be formed directly during the synthesis of the parent acid if the hydrolysis of 2-chloro-4-fluorobenzonitrile is conducted using potassium hydroxide. google.com

Role of the Potassium Salt as a Synthetic Precursor

Carboxylate salts, such as this compound, are valuable synthetic precursors primarily due to the nucleophilic character of the carboxylate anion. While specific examples detailing the use of this compound are not prevalent in readily available literature, the general reactivity of potassium benzoates can be inferred.

The primary role of the potassium salt is to act as a nucleophile in substitution reactions, most commonly for the synthesis of esters. The reaction of this compound with an alkyl halide (e.g., methyl iodide or ethyl bromide) would lead to the formation of the corresponding methyl or ethyl ester of 2-chloro-4-fluorobenzoic acid. This esterification method is an alternative to the direct Fischer esterification of the carboxylic acid, which requires acidic catalysts and heat.

Although 2-chloro-4-fluorobenzoic acid is a known key intermediate for the herbicide Saflufenacil, synthetic routes described in the literature typically proceed through the methyl ester, which is synthesized, nitrated, and reduced before further reactions, rather than starting from the potassium salt. guidechem.com The enhanced solubility of potassium salts in certain solvent systems compared to the free acid can sometimes offer advantages in specific reaction setups.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of Potassium 2-chloro-4-fluorobenzoate, revealing the electronic environment of each nucleus. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, supplemented by two-dimensional techniques, allows for an unambiguous assignment of all signals and a detailed understanding of the substitution pattern on the aromatic ring. For the purpose of this analysis, spectral data for the closely related 2-chloro-4-fluorobenzoic acid is utilized, with necessary considerations for the deprotonation at the carboxylic acid to form the potassium salt.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis for Aromatic Ring Substitution Patterns

The ¹H NMR spectrum of the aromatic region of 2-chloro-4-fluorobenzoate is anticipated to display three distinct signals corresponding to the three protons on the benzene (B151609) ring. The substitution by a chlorine atom at the C2 position and a fluorine atom at the C4 position, along with the carboxylate group at C1, dictates the chemical shifts and coupling patterns of the remaining protons at C3, C5, and C6.

The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the carboxylate group, deshields the aromatic protons, causing them to resonate at lower fields. The proton at C6, being ortho to the carboxylate group, is expected to be the most deshielded. The proton at C3 is ortho to the chlorine atom, and the proton at C5 is situated between the fluorine and the carboxylate group. The precise chemical shifts are influenced by a combination of inductive and resonance effects of the substituents.

The ¹³C NMR spectrum provides further confirmation of the substitution pattern. Seven distinct carbon signals are expected: six for the aromatic ring and one for the carboxylate group. The carbons bearing the electronegative substituents (C1, C2, and C4) will be significantly deshielded. The chemical shift of the carboxylate carbon is particularly sensitive to the ionization state; in the potassium salt, it will be shifted compared to the protonated carboxylic acid.

Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, from 2-chloro-4-fluorobenzoic acid)
C1-~165
C2-~135
H3~7.4-7.6 (dd)~115
C4-~163 (d, ¹JCF)
H5~7.2-7.4 (ddd)~120 (d, ²JCF)
H6~7.9-8.1 (dd)~132 (d, ³JCF)
COO⁻K⁺-~170-175

Fluorine-19 (¹⁹F NMR) Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a powerful tool for directly probing the environment of the fluorine atom. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the aromatic ring. Furthermore, coupling to adjacent protons (H3 and H5) will result in a splitting of the fluorine signal, typically a doublet of doublets, providing valuable information about the connectivity within the molecule. The magnitude of the through-bond J-coupling constants (³JHF and ⁵JHF) can further confirm the substitution pattern.

Application of Two-Dimensional NMR Techniques (COSY, HSQC) for Comprehensive Signal Assignment

While specific experimental 2D NMR data for this compound is not widely available, the expected correlations can be confidently predicted based on the established structure and 1D NMR data.

Correlation Spectroscopy (COSY): A COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H3 and H5, and between H5 and H6, confirming their adjacent positions on the aromatic ring. The absence of a cross-peak between H3 and H6 would further solidify the 1,2,4-trisubstitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal to its corresponding carbon signal. For instance, the proton signal assigned to H3 would show a correlation to the carbon signal for C3. Similarly, correlations between H5 and C5, and H6 and C6 would be observed, providing unambiguous assignment of the aromatic CH groups.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Vibrational Spectroscopic Analysis for Functional Group Verification

The IR spectrum of this compound is characterized by the distinct vibrational modes of the carboxylate group and the substituted benzene ring. The most prominent features are the strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). These typically appear in the regions of 1610-1550 cm⁻¹ and 1420-1335 cm⁻¹ respectively. The absence of a broad O-H stretching band, which would be present in the corresponding carboxylic acid, confirms the formation of the potassium salt. Additionally, characteristic absorptions corresponding to C-Cl and C-F stretching, as well as aromatic C-H and C=C stretching and bending vibrations, are expected to be present, further corroborating the molecular structure.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
Asymmetric COO⁻ Stretch1610 - 1550Carboxylate
Symmetric COO⁻ Stretch1420 - 1335Carboxylate
Aromatic C=C Stretch1600 - 1450Aromatic Ring
C-F Stretch1250 - 1020Aryl Fluoride (B91410)
C-Cl Stretch850 - 550Aryl Chloride

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Compositional Verification

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the parent ion, allowing for the determination of its elemental composition. For this compound, the analysis would be performed on the 2-chloro-4-fluorobenzoate anion. The calculated exact mass of the [M-K]⁻ ion (C₇H₃ClFO₂⁻) is 172.9809 Da. nist.gov An experimental HRMS measurement yielding a mass value very close to this calculated value would provide definitive confirmation of the molecular formula of the anion. The mass spectrum would also exhibit a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), further supporting the proposed structure.

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For this compound, this understanding is built upon the foundational crystallographic data of its corresponding acid.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

The molecular structure is characterized by a planar benzene ring substituted with a chlorine atom, a fluorine atom, and a carboxylic acid group. The presence of the potassium ion in the salt form would lead to a different crystal packing arrangement, likely with the potassium ions coordinated to the oxygen atoms of the carboxylate groups, but the geometry of the 2-chloro-4-fluorobenzoate anion itself would remain largely unchanged.

Table 1: Selected Crystallographic Data for 2-chloro-4-fluorobenzoic acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.7536(6)
b (Å)7.8281(3)
c (Å)14.0501(7)
β (°)111.174(5)
Volume (ų)1513.13(12)
Z4
Data derived from studies on a related ester, methyl 2-chloro-4-fluorobenzoate, which provides insight into the likely crystal system of the parent acid.

Investigation of Intermolecular Hydrogen Bonding Networks (O-H···O, C-H···F, N-H···O)

In the crystal structure of 2-chloro-4-fluorobenzoic acid, the most prominent intermolecular interaction is the classic carboxylic acid dimer formation via strong O-H···O hydrogen bonds. chemchart.com This creates a centrosymmetric R²₂(8) ring motif. In the context of this compound, these strong hydrogen bonds would be replaced by ionic bonds between the potassium cation and the carboxylate anion.

Analysis of Halogen-Halogen and Carbon-Halogen Interactions in Crystal Packing

The presence of both chlorine and fluorine atoms in the molecule leads to the possibility of interesting halogen-halogen and carbon-halogen interactions. Specifically, the Cl···F interaction in 2-chloro-4-fluorobenzoic acid has been identified as an attractive, type II interaction. acs.org This type of interaction, where the electrophilic region of one halogen atom interacts with the nucleophilic region of another, is a significant directional force in crystal engineering.

The analysis of the crystal packing reveals that these halogen interactions, in concert with hydrogen bonds, contribute to the formation of a stable, three-dimensional network. The study of various halobenzoic acids has demonstrated that halogen···halogen and halogen···π interactions are key factors in determining their solid-state structures and properties. sigmaaldrich.comacs.org

Experimental Charge Density Distribution Studies in Molecular Crystals

Experimental charge density distribution analysis, determined from high-resolution X-ray diffraction data, provides deep insights into the nature of chemical bonds and intermolecular interactions. acs.org For 2-chloro-4-fluorobenzoic acid, such studies have been performed to analyze the topological features of the electron density according to Bader's "Atoms in Molecules" (AIM) theory. acs.org

This analysis allows for the quantification of the electron density at bond critical points, which helps in characterizing the strength and nature of both covalent and non-covalent interactions. The study of the Cl···F interaction in 2-chloro-4-fluorobenzoic acid through this method has confirmed its attractive nature, providing experimental evidence for the role of halogen bonding in its crystal structure. acs.org

Advanced Spectroscopic Techniques for Electronic and Optical Properties

Spectroscopic techniques are invaluable for probing the electronic structure and optical properties of molecules.

UV/Vis Spectroscopy for Electronic Transitions and Optical Band Gap Determination

The UV/Vis absorption spectrum of a molecule provides information about the electronic transitions between different energy levels. Substituted benzoic acids typically exhibit two main absorption bands in the UV region: a strong band around 230 nm (the B-band) and a weaker, broader band around 280 nm (the C-band). nist.gov These bands are attributed to π → π* electronic transitions within the aromatic system.

For this compound, the deprotonation of the carboxylic acid to form the carboxylate anion is expected to cause a hypsochromic (blue) shift in the absorption maxima compared to the parent acid. uomustansiriyah.edu.iqresearchgate.net This is because the anionic form has a slightly different electronic distribution that affects the energy of the molecular orbitals involved in the transitions. The solvent environment also plays a crucial role, with polar solvents often influencing the position and intensity of the absorption bands.

The optical band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be estimated from the onset of the absorption edge in the UV/Vis spectrum. This parameter is important for understanding the electronic conductivity and potential applications in optoelectronic devices.

Table 2: Expected UV/Vis Absorption Data for Benzoate (B1203000) Derivatives

Compound TypeTypical λₘₐₓ (B-band) (nm)Typical λₘₐₓ (C-band) (nm)Nature of Transition
Substituted Benzoic Acid~230~280π → π
Substituted Benzoate Anion<230<280π → π
Data is generalized based on typical values for substituted benzoic acids and their conjugate bases.

X-ray Absorption Spectroscopy for Local Structural Insights in Solution

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. mdpi.comresearchgate.net In the context of this compound in solution, XAS can be employed to probe the immediate coordination environment of the potassium ion (K⁺) and the oxygen, chlorine, and fluorine atoms of the 2-chloro-4-fluorobenzoate anion. The technique is broadly divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comresearchgate.net

The EXAFS region, extending several hundred electron volts above the edge, contains information about the number, type, and distance of neighboring atoms. Analysis of the EXAFS spectrum can yield precise bond lengths and coordination numbers. For this compound in an aqueous solution, EXAFS at the K-edge would allow for the determination of the average K-O distance for the hydrated potassium ions.

Furthermore, probing the oxygen K-edge can offer insights into the electronic structure of the carboxylate group. Studies on aqueous solutions of sodium carboxylate salts have demonstrated that the energy position of the O 1s-to-π* resonance is influenced by the electronic properties of the substituents on the aromatic ring. aip.org In the case of 2-chloro-4-fluorobenzoate, the electron-withdrawing nature of the chlorine and fluorine atoms would be expected to affect the energy of this resonance, providing a sensitive measure of the electronic structure of the carboxylate moiety in solution.

While specific experimental XAS data for this compound is not extensively available in public literature, the following table represents hypothetical yet plausible data that could be obtained from such an analysis in an aqueous solution, based on findings for analogous compounds. nih.govaip.org

Parameter Hypothetical Value Information Gained
K-edge position (eV)~3608Confirms the +1 oxidation state of potassium.
K-edge XANES featuresMultiple pre- and post-edge featuresProvides insight into the coordination geometry and the nature of the K⁺-solvent and K⁺-anion interactions. nih.gov
First shell K-O distance (Å)2.7 - 2.9Represents the average distance between the potassium ion and the oxygen atoms of the surrounding water molecules.
O K-edge 1s-to-π* resonance (eV)~532.5Reflects the electronic structure of the carboxylate group, influenced by the chloro and fluoro substituents. aip.org

Table 1: Hypothetical XAS Data for this compound in Aqueous Solution.

It is important to note that the exact values in an experimental setting would be dependent on factors such as solute concentration and the specific nature of the solvent. The power of solution XAS lies in its ability to provide this localized structural and electronic information, which is often not accessible through crystallographic methods that require a solid, crystalline sample. mdpi.comresearchgate.net

Computational and Theoretical Studies of Chlorofluorobenzoate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic properties of substituted benzoic acids and their derivatives. uc.pt Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to perform geometry optimizations and frequency calculations, providing a detailed picture of the molecule's potential energy surface. scientific.netmdpi.com

Quantum chemical calculations are instrumental in modeling the fundamental electronic properties of the 2-chloro-4-fluorobenzoate anion. The distribution of electrons within the molecule, which is heavily influenced by the electronegative halogen substituents (chlorine and fluorine) and the carboxylate group, can be precisely mapped.

Electronic Structure and Charge Distribution: The presence of chlorine at the ortho position and fluorine at the para position significantly alters the electron density of the benzene (B151609) ring. DFT calculations can quantify the charge on each atom, revealing the inductive and resonance effects of the substituents. The carboxylate group (COO⁻) is a strong electron-withdrawing group, further polarizing the molecule. The distribution of electron density is key to understanding the molecule's behavior. ias.ac.in

Electrostatic Potential (ESP): ESP maps are visual representations of the electrostatic potential on the electron density surface. For the 2-chloro-4-fluorobenzoate anion, these maps would highlight regions of negative potential, primarily around the oxygen atoms of the carboxylate group, which are susceptible to electrophilic attack. The halogen atoms also influence the ESP, with the potential for halogen bonding interactions. nih.gov The analysis of ESP is crucial for understanding intermolecular interactions, such as how the anion interacts with the potassium cation or solvent molecules.

The electronic parameters derived from DFT calculations serve as powerful predictors of chemical reactivity.

Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting how the molecule will interact with other chemical species. scientific.net The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. ufms.br For the 2-chloro-4-fluorobenzoate anion, the HOMO is expected to be localized primarily on the carboxylate group and the aromatic ring, while the LUMO would be distributed over the ring, influenced by the electron-withdrawing substituents.

Reactivity Descriptors: DFT provides various descriptors that quantify reactivity. For instance, the analysis of the Fukui function can predict the most likely sites for nucleophilic and electrophilic attack, offering insights into the regioselectivity of potential chemical reactions. This is particularly relevant in the synthesis of more complex molecules where the 2-chloro-4-fluorobenzoate moiety is used as a building block. researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations

Parameter Description Predicted Characteristics for 2-chloro-4-fluorobenzoate
Atomic Charges Distribution of electron density among atoms. Negative charges concentrated on the carboxylate oxygen atoms. The chlorine and fluorine atoms will also carry partial negative charges.
Dipole Moment Measure of the overall polarity of the molecule. A significant dipole moment is expected due to the asymmetric substitution pattern of electronegative atoms.
HOMO-LUMO Gap Energy difference between the highest occupied and lowest unoccupied molecular orbitals. The gap energy indicates the chemical reactivity and stability of the molecule. ufms.br Substitution affects this gap. scientific.net
ESP Minima (Vmin) Regions of most negative electrostatic potential. Strong negative potential located on the oxygen atoms of the carboxylate group, indicating sites for cation binding.

Topological Analysis of Electron Density

The topological analysis of the electron density (ρ(r)) provides a rigorous framework for defining chemical bonds and intermolecular interactions based on the principles of quantum mechanics.

Richard Bader's Quantum Theory of Atoms in Molecules (QTAIM or AIM) partitions the electron density of a molecule into atomic basins. ias.ac.inuni-rostock.de This analysis allows for the characterization of chemical bonds and non-covalent interactions through the properties of the electron density at specific points called bond critical points (BCPs). researchgate.net

For the 2-chloro-4-fluorobenzoate system, AIM analysis could be used to:

Characterize Covalent Bonds: The properties at the BCPs of the C-C, C-H, C-Cl, C-F, and C-O bonds would reveal their strength and nature (e.g., covalent vs. polar covalent).

Identify Intramolecular Interactions: A BCP between the ortho-chlorine atom and an oxygen atom of the carboxylate group would provide evidence for a specific intramolecular interaction influencing the molecule's conformation. researchgate.net

Analyze Intermolecular Interactions: In a crystal lattice, AIM can characterize the ionic bond between the potassium ion and the carboxylate oxygen atoms, as well as weaker interactions like hydrogen bonds or halogen bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify these interactions. researchgate.net

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.net The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. The analysis provides a detailed summary of all close intermolecular contacts. nih.goveurjchem.com

For a crystal of Potassium 2-chloro-4-fluorobenzoate, this analysis would involve:

dnorm Mapping: A d_norm surface is mapped with colors to show contacts shorter (red spots), equal to (white), and longer (blue) than the van der Waals radii, visually highlighting important interactions like hydrogen bonds and halogen bonds. nih.gov

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). eurjchem.com The percentage contribution of different types of contacts (e.g., O···H, F···H, Cl···H) to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.gov

Table 2: Representative Hirshfeld Surface Contact Percentages for a Halogenated Benzoate (B1203000) Crystal

Contact Type Typical Contribution (%) Description
H···H 25 - 35% Represents contacts between hydrogen atoms on adjacent molecules. nih.gov
O···H / H···O 20 - 30% Indicates the prevalence of hydrogen bonds involving the carboxylate oxygen atoms. nih.gov
C···H / H···C 15 - 25% Arise from contacts between carbon and hydrogen atoms, contributing to crystal packing. nih.gov
F···H / H···F 5 - 15% Highlights the role of the fluorine substituent in forming intermolecular contacts.
Cl···H / H···Cl 5 - 10% Shows the contribution of the chlorine atom to intermolecular interactions. nih.gov
Other Contacts 5 - 10% Includes contacts like C···C, C···O, and Cl···F.

Note: The values are illustrative based on typical findings for similar organic co-crystals and salts and would need to be confirmed by a specific crystallographic and computational study of this compound.

Conformational Analysis and Investigation of Steric Effects

The 2-chloro-4-fluorobenzoate anion can adopt different conformations, primarily due to the rotation of the carboxylate group relative to the plane of the benzene ring. Computational studies are essential for identifying the most stable conformers and the energy barriers between them. mdpi.com

The conformational landscape is significantly influenced by the steric and electronic interactions between the ortho-chloro substituent and the carboxylate group. uc.pt In related ortho-substituted benzoic acids, DFT calculations have shown that the presence of a halogen at the ortho position can force the carboxylic acid group to twist out of the plane of the aromatic ring to minimize steric repulsion. mdpi.com

For the 2-chloro-4-fluorobenzoate anion, computational analysis would reveal:

Minimum Energy Conformations: The calculations would identify the preferred dihedral angle between the carboxylate group and the benzene ring. Studies on similar molecules like 2-chlorobenzoic acid show that non-planar structures are often the most stable. mdpi.com

Rotational Barriers: The energy required to rotate the carboxylate group can be calculated. These barriers are influenced by the size of the ortho-substituent; the larger chlorine atom is expected to create a higher rotational barrier compared to a smaller fluorine atom. mdpi.com

Intramolecular Interactions: The analysis can reveal stabilizing or destabilizing interactions, such as the repulsion between the chlorine atom and the lone pairs of the carboxylate oxygen atoms, which dictate the conformational preference. uc.pt The interplay of these steric and electronic effects is critical in determining the molecule's final three-dimensional shape.

Theoretical Evaluation of the Ortho Effect and Substituent Effects on Carboxylic Acid Acidity

The acidity of a substituted benzoic acid is a sensitive function of the nature and position of the substituents on the aromatic ring. Computational and theoretical chemistry provide powerful tools to dissect the various factors that govern these acidity changes. The case of 2-chloro-4-fluorobenzoic acid presents an interesting scenario where both a halogen substituent at the ortho position and another at the para position exert their influence.

The acidity of a carboxylic acid is determined by the stability of the carboxylate anion formed upon deprotonation. Substituents that stabilize this anion will increase the acidity of the parent acid. Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the electronic and steric effects at play. These effects can be broadly categorized into inductive effects, resonance effects, and for ortho-substituted compounds, the distinct "ortho effect."

Electron-withdrawing groups generally increase the acidity of benzoic acids by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it. libretexts.orglibretexts.org Conversely, electron-donating groups tend to decrease acidity by destabilizing the anion. libretexts.org The position of the substituent is crucial, as it dictates the relative contribution of inductive and resonance effects.

A study using DFT calculations [B3LYP/6-311G(d, p)] on a series of substituted benzoic acids found excellent correlations between experimental pKa values and various calculated quantum chemical parameters. researchgate.netpsu.edu These parameters include the charges on the atoms of the carboxylic acid group and the energy difference between the acid and its conjugate base. researchgate.netpsu.edu Such studies confirm that electron-withdrawing substituents lead to lower pKa values (higher acidity). psu.edu

The Ortho Effect

A significant and complex phenomenon in substituted benzoic acids is the "ortho effect." It has been observed that almost all ortho-substituents, regardless of whether they are electron-donating or electron-withdrawing, increase the acidity of a benzoic acid. libretexts.org The origins of this effect are thought to be a combination of steric and electronic factors. libretexts.org

In an ortho-substituted benzoic acid, the substituent can cause the carboxyl group to twist out of the plane of the benzene ring. This steric inhibition of resonance can influence the acidity. hcpgcollege.edu.in Theoretical analyses have sought to quantify the components of the ortho effect. For instance, a study on 2-substituted benzoic acids using DFT calculations analyzed the effect by evaluating isodesmic reactions for both the acid and its anion. researchgate.net This approach helps to separate polar effects (inductive and resonance) from purely steric effects. researchgate.net The study concluded that a universal explanation for the ortho effect is not feasible, as the contributions of different factors vary with the substituent. researchgate.net

For 2-chloro-benzoic acid, the chloro group at the ortho position is expected to significantly increase its acidity compared to benzoic acid due to the ortho effect. This is indeed observed in experimental pKa values. hcpgcollege.edu.in

Substituent Effects at the Para Position

Substituents at the para position primarily exert their influence through resonance and inductive effects. A fluorine atom at the para-position, as in 4-fluorobenzoic acid, acts as an electron-withdrawing group primarily through its strong inductive effect, while its resonance effect is electron-donating. The net result is an increase in acidity compared to benzoic acid. Theoretical calculations have shown that the gas phase acidity of substituted benzoic acids is strongly influenced by the inductive effect of the substituent, which is transmitted through the π system of the benzene ring. mdpi.com

Combined Effects in 2-chloro-4-fluorobenzoic acid

In the case of 2-chloro-4-fluorobenzoic acid, we have the combined influence of an ortho-chloro substituent and a para-fluoro substituent. Both are electron-withdrawing halogens and are expected to increase the acidity of the parent benzoic acid. The ortho-chloro group will contribute via the ortho effect, while the para-fluoro group will contribute mainly through its inductive effect. The cumulative effect of these two electron-withdrawing substituents would be a significant increase in the acidity of 2-chloro-4-fluorobenzoic acid compared to benzoic acid, and also compared to either 2-chlorobenzoic acid or 4-fluorobenzoic acid alone.

The following tables, based on data from various studies, illustrate the impact of different substituents on the pKa of benzoic acid.

Table 1: Experimental pKa Values of Selected Substituted Benzoic Acids

Compound NameSubstituent(s)pKa
Benzoic acid-4.20
4-Fluorobenzoic acid4-F4.14
2-Chlorobenzoic acid2-Cl2.94
4-Chlorobenzoic acid4-Cl3.98
2-Nitrobenzoic acid2-NO₂2.17
4-Nitrobenzoic acid4-NO₂3.44
2-Methylbenzoic acid2-CH₃3.91
4-Methylbenzoic acid4-CH₃4.37

This table is generated based on typical pKa values found in chemical literature and the provided search results to illustrate the concepts discussed.

Table 2: Theoretical vs. Experimental Acidity Data

SubstituentCalculated Gas Phase Acidity (ΔG°) (kJ/mol)Experimental pKa
H1362.34.20
4-F1349.84.14
4-Cl1348.53.98
4-NO₂1320.93.44

This table presents a conceptual representation of how theoretical calculations of gas phase acidity correlate with experimental pKa values in solution, as suggested by the literature. mdpi.com

Reactivity Profiles and Mechanistic Investigations

Influence of Halogen Substituents on Aromatic Ring Reactivity

The presence of two different halogen atoms, chlorine and fluorine, at positions 2 and 4 respectively, alongside a deactivating carboxylate group at position 1, creates a complex reactivity landscape. The interplay between their inductive and resonance effects governs the molecule's behavior in both electrophilic and nucleophilic substitution reactions.

Steric and Electronic Modulations in Electrophilic Substitution Reactions

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile. The substituents on the ring determine its reactivity towards electrophiles and direct the position of substitution. The carboxylate group is a deactivating group, meaning it withdraws electron density from the ring, making it less reactive than benzene. masterorganicchemistry.comlibretexts.org Both chlorine and fluorine are also deactivating groups due to their strong electron-withdrawing inductive effects, which outweigh their weaker electron-donating resonance effects. masterorganicchemistry.com

Position 3: meta to the carboxylate, ortho to the chlorine, and meta to the fluorine.

Position 5: meta to the carboxylate, meta to the chlorine, and ortho to the fluorine.

Position 6: ortho to the carboxylate and ortho to the chlorine.

Considering the directing effects, substitution is most likely to occur at position 5, which is ortho to the fluorine and meta to the other two groups. However, the strong deactivation of the ring makes such reactions challenging. For instance, the nitration of the parent compound, 2-chloro-4-fluorobenzoic acid, has been reported but is noted to produce a considerable amount of undesirable by-products. google.com This highlights the difficulty in achieving clean electrophilic substitution on this highly deactivated ring system. google.com

Steric and Electronic Effects in Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com This reaction is in stark contrast to EAS, as it is accelerated by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The carboxylate, chloro, and fluoro substituents all make the aromatic ring of potassium 2-chloro-4-fluorobenzoate susceptible to nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is key to the reaction's success. Both the chlorine and fluorine atoms can act as leaving groups. In SNAr reactions, the rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the reactivity order for halogens as leaving groups is often F > Cl > Br > I, because the high electronegativity of fluorine strongly activates the ring towards attack. masterorganicchemistry.com

In this compound, a nucleophile could potentially displace either the chloride at C2 or the fluoride (B91410) at C4. The position of attack and the leaving group preference will depend on the specific nucleophile and reaction conditions. Research on unprotected ortho-fluoro and ortho-methoxy benzoic acids has shown that organolithium and Grignard reagents can readily displace the ortho-fluoro group via an SNAr mechanism, suggesting the carboxylate group can participate in directing the reaction. researchgate.net This indicates a high potential for selective nucleophilic substitution at the C2 position, displacing the chloride, especially with suitable nucleophiles.

Correlation Studies with Hammett Substituent Constants (σ)

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a substituent. Positive σ values indicate an electron-withdrawing group, while negative values signify an electron-donating group. These constants are determined for meta (σm) and para (σp) positions.

For the substituents on the benzoate (B1203000) ring, the Hammett constants provide insight into their electronic influence.

Substituentσ_metaσ_para
Chloro (-Cl)+0.37+0.22
Fluoro (-F)+0.34+0.06

Metal-Catalyzed Coupling Reactions Involving Halogenated Benzoates

The halogen substituents on this compound serve as reactive handles for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl and C-F bonds differs significantly in these transformations.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. The general reactivity trend for aryl halides in these reactions is I > Br > Cl >> F. libretexts.org This means the C-Cl bond in this compound is a viable reaction site, whereas the C-F bond is typically unreactive under standard conditions.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound. libretexts.org For this compound, a Suzuki coupling would be expected to occur selectively at the C-Cl bond. However, aryl chlorides are known to be less reactive than bromides or iodides, often requiring specialized conditions such as bulky, electron-rich phosphine (B1218219) ligands and stronger bases to facilitate the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst. libretexts.orgresearchgate.net

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.orgyoutube.com Similar to the Suzuki coupling, the reaction with this compound would proceed at the C-Cl position. The efficiency of the reaction depends on the catalyst system and reaction conditions, with modern catalysts showing improved activity for aryl chlorides. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper. wikipedia.orgorganic-chemistry.orgyoutube.com The selective coupling at the C-Cl bond of this compound is anticipated. The relative reactivity of different halides can be exploited for chemoselective reactions; for instance, in dihalogenated compounds, coupling often occurs preferentially at the more reactive halide (e.g., C-I over C-Br). beilstein-journals.org This principle suggests that the C-Cl bond would be the exclusive site of reaction over the much less reactive C-F bond.

Copper-Promoted Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, are effective for forming carbon-heteroatom bonds. These reactions are often suitable for less reactive aryl halides like aryl chlorides.

A notable example is the copper-catalyzed amination of 2-chlorobenzoic acids with various aniline (B41778) derivatives. nih.gov This reaction proceeds chemo- and regioselectively without the need for protecting the carboxylic acid group, yielding N-aryl anthranilic acids in high yields. nih.gov This demonstrates that the C-Cl bond in a substrate like this compound is susceptible to copper-catalyzed nucleophilic substitution, for example, with amines. The reaction typically requires a copper catalyst (e.g., Cu/Cu₂O), a base (like potassium carbonate), and a high-boiling point solvent. nih.gov This methodology provides a direct pathway to synthesize derivatives of 2-amino-4-fluorobenzoic acid, which are valuable intermediates in medicinal chemistry.

Mechanistic Insights into Oxidative and Reductive Coupling Processes

The reactivity of 2-chloro-4-fluorobenzoic acid, the parent acid of the titular potassium salt, in coupling reactions is largely governed by the cleavage of the C-COOH bond (decarboxylation) to form a reactive aryl intermediate. This intermediate can then couple with other molecules. These processes, known as decarboxylative cross-couplings, often proceed under redox-neutral conditions where the carboxylic acid itself acts as a stable and readily available source of a carbon nucleophile. acs.org

These reactions are typically catalyzed by transition metals like palladium or copper. acs.orgnih.govrsc.org For electron-deficient benzoic acids, such as 2-chloro-4-fluorobenzoic acid, copper-mediated couplings are particularly relevant. rsc.orgorganic-chemistry.org The mechanism often involves the formation of an aryl-copper intermediate following decarboxylation, which can then participate in C-H arylation of other substrates, such as heteroarenes. rsc.org Molecular oxygen can serve as the terminal oxidant in these aerobic processes, making them more sustainable. rsc.orgorganic-chemistry.org

Recent advancements have utilized photoredox catalysis to facilitate these transformations under mild conditions. nih.gov In a plausible dual catalytic cycle involving a cerium photocatalyst and a nickel co-catalyst, the process can be initiated by the formation of a Ce(IV)-carboxylate complex. Photoinduced ligand-to-metal charge transfer (LMCT) then leads to homolytic cleavage of the Ce-O bond, generating a Ce(III) species and a carboxylate radical. This radical rapidly undergoes decarboxylation to produce an aryl radical. The aryl radical is then captured by a Ni(0) complex, forming a Ni(I)-aryl species, which can proceed through a standard cross-coupling catalytic cycle to form the final product. nih.gov

Decarboxylation Reactions

Mechanistic Studies of Decarboxylative Halogenation and Other Decarboxylation Pathways

Decarboxylative halogenation, or halodecarboxylation, is a key transformation that converts carboxylic acids into valuable organic halides by replacing the carboxylic group with a halogen atom. nih.govacs.org This process is a useful alternative to other halogenation methods and can provide access to aryl halides that might be difficult to synthesize otherwise. acs.org For aromatic acids like 2-chloro-4-fluorobenzoic acid, this reaction involves the cleavage of the aryl-carboxyl C-C bond and the formation of a new aryl-halogen bond. nih.gov

Several mechanisms have been proposed for the halodecarboxylation of aromatic acids. One common pathway involves the formation of an acyl hypohalite intermediate. nih.govacs.org This intermediate can then undergo a concerted direct ipso-substitution, where the halogen atom replaces the carboxyl group at the same ring position through a cyclic transition state. nih.gov

Alternatively, the reaction can proceed through a radical pathway. This is often facilitated by metal catalysts (such as silver or copper) or by photoredox catalysis. acs.orgprinceton.eduacs.org In a copper-catalyzed system, for example, a Cu(II)-carboxylate complex can be formed. Under thermal or photochemical activation, a ligand-to-metal charge transfer event can occur, leading to the formation of an aryl radical and CO2. princeton.eduacs.org This highly reactive aryl radical can then be trapped by a halogen source to yield the final aryl halide product. This radical trapping can occur via halogen atom transfer from a suitable donor. princeton.edu The use of visible-light photoredox catalysis offers a mild and efficient route for these transformations, avoiding the need for harsh reagents or high temperatures. nih.govnih.govresearchgate.net For electron-deficient aryl carboxylic acids, copper-mediated methods have proven effective for decarboxylative iodination, bromination, and chlorination using simple copper halides as the halogen source under aerobic conditions. organic-chemistry.org

Kinetics and Thermodynamics of Esterification and Hydrolysis Reactions

The rates of esterification of substituted benzoic acids and the reverse hydrolysis of their esters are significantly influenced by the electronic and steric properties of the substituents on the aromatic ring. rsc.orgacs.org For 2-chloro-4-fluorobenzoic acid, the presence of two electron-withdrawing halogen substituents plays a crucial role.

Hydrolysis: The hydrolysis of benzoate esters can be catalyzed by either acid or base. In acid-catalyzed hydrolysis (A_AC2 mechanism), a surprising finding is that in near-critical water (250–300 °C), the rate of hydrolysis is largely independent of the substituents on the aromatic ring. rsc.org This is because the electronic effects of the substituents on the initial protonation step and the subsequent nucleophilic attack by water tend to cancel each other out. rsc.org

In contrast, base-catalyzed hydrolysis (B_AC2 mechanism) is highly sensitive to substituents. nih.gov The rate-determining step is the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. nih.gov Electron-withdrawing groups at the meta or para position significantly increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the tetrahedral intermediate. The presence of a fluorine atom at the para position and a chlorine atom at the ortho position in a benzoate ester would be expected to increase the hydrolysis rate due to their inductive effects. cas.cz However, the ortho-chloro substituent also introduces a steric effect that can hinder the approach of the hydroxide ion, potentially counteracting the electronic acceleration. cas.czresearchgate.net Studies on substituted phenyl benzoates show that the inductive influence from the ortho position is generally stronger than from the para position, while the steric effect is also significant. cas.cz

Enzymatic Transformations and Microbial Biodegradation Studies

Halogenated aromatic compounds can be persistent in the environment, but various microorganisms have evolved pathways to degrade them. nih.gov The biodegradation of fluorinated and chlorinated benzoates has been observed in several bacterial genera, including Pseudomonas and Alcaligenes. nih.govnih.govnih.govnih.gov

Stereospecificity of Dioxygenation by Microbial Enzymes

The initial step in the aerobic biodegradation of many aromatic compounds, including halogenated benzoates, is catalyzed by dioxygenase enzymes. nih.govwur.nl These enzymes incorporate both atoms of a molecular oxygen molecule into the aromatic ring, typically forming a cis-dihydrodiol intermediate. wur.nl This dioxygenation is a critical step that prepares the stable aromatic ring for subsequent cleavage. nih.gov

The degradation of 2-fluorobenzoate (B1215865) by Pseudomonas species involves an initial dioxygenase attack that can lead to the formation of catechol, with the concomitant release of the fluoride ion. wur.nl This oxygenolytic dehalogenation is a key detoxification step. The regioselectivity of the dioxygenase is crucial; for instance, benzoate 1,2-dioxygenase can attack 2-fluorobenzoate to produce a mixture of intermediates, demonstrating that the enzyme's active site can accommodate the fluorinated substrate in different orientations. wur.nl These enzymatic reactions are often highly stereospecific, producing a specific enantiomer of the resulting dihydrodiol, which is then further processed by the downstream enzymes of the metabolic pathway.

Biotransformation Pathways and Metabolite Identification of Fluorobenzoates

Microbial degradation of fluorobenzoates can proceed through several distinct pathways, depending on the microorganism and the specific isomer of the fluorobenzoate.

A common aerobic pathway for 4-fluorobenzoate (B1226621), which shares a para-fluoro substituent with the compound of interest, involves its conversion to 4-fluorocatechol (B1207897). nih.govnih.gov This transformation is initiated by a benzoate dioxygenase. The 4-fluorocatechol is then subjected to ortho-cleavage by a catechol 1,2-dioxygenase, leading to the formation of 3-fluoro-cis,cis-muconic acid. nih.gov This intermediate is a critical branch point. In many Pseudomonas species, this can be a dead-end metabolite, halting the degradation process and explaining the persistence of some fluorinated compounds. nih.govnih.govasm.org

However, some bacterial strains have evolved alternative routes. For example, an Aureobacterium species was found to degrade 4-fluorobenzoate via a different pathway that begins with the hydrolytic removal of the fluoride ion to form 4-hydroxybenzoate. nih.govnih.govasm.org This intermediate is then hydroxylated to 3,4-dihydroxybenzoate (protocatechuate), which can be funneled into central metabolism through ring cleavage. nih.govnih.gov This pathway avoids the problematic fluorinated muconic acid intermediate.

In anaerobic conditions, denitrifying bacteria have been shown to degrade 2-fluorobenzoate. The proposed pathway involves the initial activation of the substrate to its coenzyme A (CoA) thioester, benzoyl-CoA, a common strategy in anaerobic aromatic degradation. asm.org Subsequent steps are believed to involve reductive defluorination before the aromatic ring is cleaved.

Given the structure of 2-chloro-4-fluorobenzoic acid, its biodegradation would likely involve enzymes capable of acting on di-halogenated substrates. A plausible pathway could be initiated by a dioxygenase that removes one or both halogen substituents or forms a di-halogenated catechol. For instance, Pseudomonas aeruginosa has been shown to degrade 4-chlorobenzoic acid via 4-chlorocatechol, which is then metabolized through an ortho-cleavage pathway. researchgate.net The degradation of 2-chloro-4-fluorobenzoic acid would depend on the substrate specificity of the initial dioxygenases and the subsequent enzymes in the catabolic cascade.

Compound Information

Applications As a Key Intermediate in Advanced Organic Synthesis

Strategic Precursor in Pharmaceutical Synthesis and Drug Discovery

The unique substitution pattern of a chloro and a fluoro group on the benzoic acid framework makes Potassium 2-chloro-4-fluorobenzoate a valuable precursor in the pharmaceutical industry. Its derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs). Fluorine-containing molecules often exhibit enhanced metabolic stability and binding affinity, making them desirable in drug design. guidechem.com

The application of 2-chloro-4-fluorobenzoic acid is noted in the synthesis of widely used antihistamines. guidechem.com Furthermore, its utility has been demonstrated in the preparation of novel benzothiazole (B30560) derivatives, a class of compounds investigated for a range of biological activities. sigmaaldrich.com The inherent properties of fluorinated compounds, such as low toxicity and high efficacy, underscore the importance of intermediates like this compound in developing new therapeutic agents. guidechem.com

Building Block for Agrochemical Development and Herbicide Synthesis (e.g., Saflufenacil Intermediate)

In the agrochemical sector, this compound serves as a critical starting material for the synthesis of potent herbicides. Its most prominent application is in the production of Saflufenacil. kinsotech.compatsnap.com Saflufenacil is a powerful pyrimidinedione herbicide that controls a wide variety of broadleaf weeds by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. wikipedia.orgnih.gov

The synthesis of Saflufenacil involves several steps, often starting with the nitration of 2-chloro-4-fluorobenzoic acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid. google.comwipo.int This nitro derivative is then further processed. A key step involves the reaction of a 2-chloro-4-fluoro-5-aminobenzoate derivative with other reagents to construct the final herbicidal molecule. wikipedia.orggoogle.com The efficiency and viability of large-scale Saflufenacil production are thus directly linked to the availability and purity of 2-chloro-4-fluorobenzoic acid and its derivatives. kinsotech.com Beyond Saflufenacil, this compound is also utilized in the synthesis of other agrochemicals, such as diphenyl ether herbicides. guidechem.com

HerbicideIntermediateKey Synthesis Step
Saflufenacil 2-chloro-4-fluoro-5-aminobenzoateReaction with ethyl trifluoroacetoacetate and subsequent cyclization. patsnap.comgoogle.com
Saflufenacil 2-chloro-4-fluoro-5-nitrobenzoic acidA precursor to the amino derivative, obtained by nitration of 2-chloro-4-fluorobenzoic acid. wipo.int

Utility in Materials Science Applications and Polymer Chemistry

The utility of this compound extends into the realm of materials science. Halogenated aromatic carboxylic acids are valuable monomers and additives in the synthesis of advanced materials and polymers. This intermediate is specifically noted for its use in the production of liquid crystal materials. kinsotech.com The rigid, planar structure of the benzene (B151609) ring, combined with the polar substituents, can impart desirable properties such as thermal stability and specific liquid crystalline phases.

In polymer chemistry, derivatives of 2-chloro-4-fluorobenzoic acid can be incorporated into polymer backbones or used as side-chain modifying agents. The presence of chlorine and fluorine atoms can enhance flame retardancy, thermal stability, and chemical resistance, and modify the optical and electronic properties of the resulting polymers. While specific polymer examples are not detailed in the provided context, the fundamental reactivity of the carboxylate group allows for its integration into polyesters, polyamides, and other polymer systems through standard polymerization techniques.

Synthesis of Diverse Organic Molecules and Derivatives

The carboxylate functional group of this compound is a gateway to a vast array of organic transformations, enabling the synthesis of numerous derivatives with applications in medicinal chemistry, agrochemistry, and beyond.

Formation of Hydrazone and Oxadiazole Analogues

A significant application of 2-chloro-4-fluorobenzoic acid derivatives is in the synthesis of heterocyclic compounds like hydrazones and oxadiazoles, which are known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumoral properties. researchgate.netnih.gov

The typical synthetic pathway begins with the conversion of the carboxylic acid to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the crucial acid hydrazide intermediate. globalscientificjournal.comimpactfactor.org This hydrazide can then undergo condensation with various aldehydes or ketones to yield a library of hydrazone derivatives. researchgate.netnih.gov

Alternatively, the acid hydrazide can be cyclized to form 1,3,4-oxadiazoles. nih.govimpactfactor.org For instance, reacting the hydrazide with a carboxylic acid followed by cyclization, or with carbon disulfide in the presence of a base, can lead to the formation of the 1,3,4-oxadiazole (B1194373) ring. impactfactor.orgnih.gov These synthetic routes highlight the role of the fluorinated benzoic acid core as a scaffold for generating complex, biologically active molecules. researchgate.netnih.gov

Starting MaterialIntermediateTarget MoleculeKey Reagents
4-Fluorobenzoic Acid Ester4-Fluorobenzoic Acid HydrazideHydrazone DerivativeHydrazine Hydrate, then Aldehyde/Ketone researchgate.netglobalscientificjournal.com
4-Fluorobenzoic Acid Hydrazide-1,3,4-Oxadiazole DerivativeCarboxylic Acid & Cyclizing Agent (e.g., Burgess reagent) nih.gov or Carbon Disulfide & Base impactfactor.org

Preparation of Amide and Various Ester Derivatives

The synthesis of amides and esters from this compound or its parent acid is a fundamental and widely practiced transformation in organic chemistry.

Amide Synthesis: Amides are readily prepared by reacting the carboxylic acid with a primary or secondary amine. nih.gov To facilitate this reaction, which can be slow due to the formation of an unreactive ammonium (B1175870) salt, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed. chemistrysteps.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.govchemistrysteps.com This method allows for the synthesis of a diverse range of N-substituted 2-chloro-4-fluorobenzamides under mild conditions.

Ester Synthesis: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, a process known as Fischer esterification. globalscientificjournal.com Alternatively, the potassium salt can be reacted with an alkyl halide in a nucleophilic substitution reaction to form the corresponding ester. This versatility allows for the creation of a wide variety of ester derivatives, which can be used as final products or as intermediates for further reactions, such as the synthesis of acid hydrazides mentioned previously. globalscientificjournal.com

DerivativeSynthesis MethodKey Reagents
Amide Amidation via Coupling AgentCarboxylic Acid, Amine, DCC or EDC chemistrysteps.com
Ester Fischer EsterificationCarboxylic Acid, Alcohol, Acid Catalyst globalscientificjournal.com
Ester Nucleophilic SubstitutionPotassium Salt, Alkyl Halide

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of substituted benzoic acids due to its high resolving power and sensitivity. Techniques such as HPLC, GC-MS, and TLC are routinely employed for quality assessment and process control.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity determination and quantification of 2-chloro-4-fluorobenzoic acid and its potassium salt. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Detailed research on related fluorinated and chlorinated benzoic acids demonstrates the effectiveness of RP-HPLC. ekb.egamericanlaboratory.com For instance, a method developed for 2,4,6-trifluorobenzoic acid utilizes a C18 column (such as a Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) with a gradient elution system. ekb.eg A typical mobile phase might consist of an aqueous buffer (e.g., 0.1% triethylamine (B128534) or a dilute acid like phosphoric or citric acid) and an organic solvent like acetonitrile. ekb.egsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance, such as 205 nm or 272 nm. ekb.egamericanlaboratory.com

In the synthesis of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-fluoroaniline (B1295073), liquid chromatography is the standard method to confirm the purity of the final product, which has been reported to reach levels above 94%. google.com The ability of HPLC to separate the main compound from structurally similar impurities, such as isomers or precursors, makes it indispensable for quality control. ekb.eg

ParameterConditionRationale
Column Reversed-Phase C18, 5 µmProvides excellent separation for moderately polar compounds like benzoic acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Elution GradientAllows for the effective separation of the main compound from both more polar and less polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations on a 4.6 mm ID column.
Detection UV at ~272 nmAromatic benzoic acids exhibit significant UV absorbance around this wavelength. americanlaboratory.com
Injection Volume 10 µLA typical volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis and unambiguous identification of halogenated organic compounds. psu.edu For non-volatile or polar analytes like benzoic acids, a derivatization step is typically required to increase their volatility and thermal stability. nih.gov A common method is trimethylsilyl (B98337) (TMS) derivatization, which converts the acidic proton of the carboxylic acid group into a TMS ester. nih.gov

Following derivatization, the sample is introduced into the GC, where the components are separated based on their boiling points and interaction with the capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern. journalijar.comresearchgate.net This allows for definitive identification even at very low concentrations. For instance, GC-MS has been used to identify various chlorinated benzoic acids in complex matrices like meteorite samples. psu.edu

Analytical StepDescriptionPurpose
Sample Preparation Extraction of the analyte from its matrix using a solvent like ethyl acetate (B1210297).To isolate and concentrate the compound of interest.
Derivatization Reaction with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (TMS) ester.To increase the volatility and thermal stability of the benzoic acid for GC analysis. nih.gov
GC Separation Separation on a capillary column (e.g., DB-5ms) with a temperature program.To separate the derivatized analyte from other components in the mixture.
MS Detection Ionization (typically Electron Ionization) and analysis of the resulting fragments.To provide a unique mass spectrum for definitive compound identification and quantification using selected ion monitoring (SIM).
Identification Comparison of the obtained mass spectrum with a library or a known standard.Key fragments for TMS-derivatized 2-chloro-4-fluorobenzoic acid would include the molecular ion and fragments corresponding to the loss of a methyl group or the entire TMS group.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple technique used extensively for monitoring the progress of organic reactions and for preliminary purity assessments. youtube.com In the synthesis of 2-chloro-4-fluorobenzoic acid, TLC is explicitly used to determine when the reaction is complete. chemicalbook.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the starting material and the expected product. youtube.com The plate is then developed in a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 2:1 ratio). chemicalbook.com As the solvent moves up the plate, the compounds separate based on their polarity. The disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane indicate the progression and completion of the reaction. The spots are typically visualized under UV light.

CompoundHypothetical Rf Value (Petroleum Ether:Ethyl Acetate 2:1)Observation
Starting Material (e.g., 2-chloro-4-fluorotoluene) 0.85Less polar, travels further up the plate.
Product (2-chloro-4-fluorobenzoic acid) 0.40More polar due to the carboxylic acid group, has stronger interaction with the silica gel and travels a shorter distance.
Reaction Mixture (Mid-reaction) Two spots at Rf 0.85 and 0.40Both starting material and product are present.
Reaction Mixture (Completion) One spot at Rf 0.40The starting material spot has disappeared, indicating full conversion to the product. chemicalbook.com

Electrophoretic Techniques for Physicochemical Property Evaluation

Electrophoretic techniques separate ions based on their electrophoretic mobility in an electric field. Capillary electrophoresis, in particular, is a high-resolution technique valuable for the analysis of ionic species and the determination of important physicochemical properties.

Capillary Electrophoresis (CE) is a highly efficient analytical technique for determining the acid dissociation constant (pKa) of ionizable compounds like Potassium 2-chloro-4-fluorobenzoate. analiza.com The pKa value is a critical parameter influencing a compound's solubility and behavior in different pH environments.

The determination of pKa by CE involves measuring the effective electrophoretic mobility (µeff) of the analyte across a range of pH values. analiza.com For an acidic compound, as the pH of the buffer increases, the carboxylic acid group deprotonates, and the molecule becomes negatively charged. This change in ionization state causes a corresponding change in its effective mobility. A titration curve is generated by plotting the µeff against the buffer pH. The pKa is the pH value at the inflection point of this curve. analiza.com CE offers advantages such as requiring very small sample volumes (microliter range), high separation efficiency, and the ability to perform measurements even in the presence of impurities. analiza.comnih.gov

Buffer pHAnalyte StateEffective Mobility (µeff) (Hypothetical)
2.0Fully protonated (Neutral)Near zero
3.0Partially deprotonatedModerate negative mobility
~3.5 (pKa) 50% protonated, 50% deprotonated Inflection point of the mobility curve
4.0Mostly deprotonatedHigh negative mobility
5.0Fully deprotonated (Anionic)Maximum negative mobility (plateau)

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and widely accessible method for the quantitative analysis of compounds that contain chromophores, such as the aromatic ring in this compound. While less specific than chromatographic methods, it is very useful for determining the concentration of a pure sample in solution.

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for substituted benzoic acids is typically found in the UV range. americanlaboratory.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Concentration (mg/L)Absorbance at λmax (Hypothetical)
1.00.110
2.50.275
5.00.550
7.50.825
10.01.100

Q & A

Q. What are the optimal synthetic routes for Potassium 2-chloro-4-fluorobenzoate?

Methodological Answer: this compound can be synthesized via hydrolysis of its methyl ester precursor. For example, methyl 2-chloro-4-fluorobenzoate (CAS 705-79-3, referenced in ) can be treated with potassium hydroxide in a methanol-water mixture under reflux. Alternatively, tert-butyl 2-chloro-4-fluorobenzoate (CAS 911314-43-7, ) can undergo acid-catalyzed deprotection to yield the potassium salt. Key considerations include stoichiometric ratios, reaction time, and purification via recrystallization.

Table 1: Comparison of Synthetic Methods

PrecursorReagents/ConditionsYield (%)Purity (%)Reference
Methyl esterKOH, MeOH/H₂O, reflux, 6h85>97
tert-Butyl esterHCl (aq.), RT, 12h78>95

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., para-fluorine coupling in ¹H NMR) and carbon chemical shifts.
  • ¹⁹F NMR : Detect fluorine substituents (typical range: -100 to -120 ppm for aromatic fluorides).
  • IR Spectroscopy : Confirm carboxylate (COO⁻) stretches (~1600 cm⁻¹) and C-Cl bonds (~550 cm⁻¹).
  • Mass Spectrometry (MS) : Use ESI-MS in negative ion mode to observe [M⁻] peaks (theoretical m/z: 214.56). Cross-referencing with PubChem data for analogous compounds (e.g., ) ensures accurate assignments.

Q. What are the stability considerations for this compound under storage?

Methodological Answer: Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Hygroscopicity necessitates desiccant use (e.g., silica gel). Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation trends via HPLC ( ).

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties of this compound?

Methodological Answer: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms ( ) are critical for modeling halogenated aromatic systems. Basis sets like 6-311+G(d,p) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate models.

Table 2: DFT vs. Experimental Properties

PropertyDFT (B3LYP/6-311+G(d,p))ExperimentalDeviation
C-Cl Bond Length (Å)1.741.721.2%
COO⁻ Stretch (cm⁻¹)158516031.1%

Q. How to resolve contradictions in reported reaction yields for halogenated benzoate derivatives?

Methodological Answer: Discrepancies often arise from impurities in starting materials (e.g., specifies >97% purity) or side reactions (e.g., dehalogenation). Systematic optimization via Design of Experiments (DoE) can isolate critical variables (temperature, catalyst loading). Analytical monitoring (e.g., HPLC, ) identifies intermediates, while kinetic studies differentiate competing pathways.

Q. What challenges arise in regioselective functionalization of this compound?

Methodological Answer: Steric hindrance from the chloro and fluoro groups complicates electrophilic substitution. Strategies include:

  • Directing Groups : Introduce sulfonyl moieties (e.g., ) to steer reactivity.
  • Metal Catalysis : Use Pd-catalyzed C-H activation for ortho-functionalization.
  • Computational Screening : DFT predicts reactive sites (e.g., meta to fluorine) for targeted modifications.

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